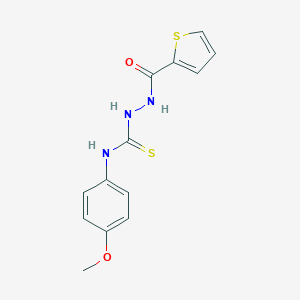![molecular formula C24H17N7S2 B292760 11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292760.png)
11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrido[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with various functional groups introduced at the sulfur atom.
科学的研究の応用
作用機序
The mechanism of action of 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival . By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer, antibacterial, and CNS depressive effects.
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential therapeutic applications.
Uniqueness
What sets 7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications .
特性
分子式 |
C24H17N7S2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
11,13-dimethyl-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C24H17N7S2/c1-14-12-15(2)28-22-18(14)19-20(32-22)23(27-13-26-19)33-24-30-29-21(16-8-10-25-11-9-16)31(24)17-6-4-3-5-7-17/h3-13H,1-2H3 |
InChIキー |
BRUMQOXQMQYDQW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)SC4=NN=C(N4C5=CC=CC=C5)C6=CC=NC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)


![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)
![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B292689.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate](/img/structure/B292690.png)
![2-[(4-Fluorobenzyl)oxy]-4-(4-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292692.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)
![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B292694.png)
![1-({7-(4-Morpholinyl)-2-[(2-oxopropyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292697.png)
![diethyl 2-{[(allylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292700.png)
